3-(1-(Methylamino)ethyl)aniline
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Overview
Description
3-(1-(Methylamino)ethyl)aniline is an organic compound with the molecular formula C9H14N2. It is a derivative of aniline, where the amino group is substituted with a methylaminoethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Methylamino)ethyl)aniline can be achieved through several methods. One common approach involves the methylation of aniline derivatives. For instance, the methylation of aniline with methanol can be catalyzed by cyclometalated ruthenium complexes under mild conditions (60°C) using sodium hydroxide as a base . This method is efficient and practical for producing N-methylanilines.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(1-(Methylamino)ethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions include various substituted anilines, nitroso compounds, and nitro compounds, depending on the specific reaction pathway.
Scientific Research Applications
3-(1-(Methylamino)ethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism by which 3-(1-(Methylamino)ethyl)aniline exerts its effects involves interactions with various molecular targets. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of reactive intermediates. These intermediates can further react to form stable products .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(1-(Methylamino)ethyl)aniline include:
Aniline: The parent compound with a simple amino group attached to the benzene ring.
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
N,N-Dimethylaniline: An aniline derivative with two methyl groups attached to the nitrogen atom.
Properties
IUPAC Name |
3-[1-(methylamino)ethyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7,11H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGDBSCOSXYSML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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